6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 155617-63-3
VCID: VC16837530
InChI: InChI=1S/C22H17NO2/c1-25-20-13-19-18(12-17(20)14-24)21(15-8-4-2-5-9-15)22(23-19)16-10-6-3-7-11-16/h2-14,23H,1H3
SMILES:
Molecular Formula: C22H17NO2
Molecular Weight: 327.4 g/mol

6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde

CAS No.: 155617-63-3

Cat. No.: VC16837530

Molecular Formula: C22H17NO2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde - 155617-63-3

Specification

CAS No. 155617-63-3
Molecular Formula C22H17NO2
Molecular Weight 327.4 g/mol
IUPAC Name 6-methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde
Standard InChI InChI=1S/C22H17NO2/c1-25-20-13-19-18(12-17(20)14-24)21(15-8-4-2-5-9-15)22(23-19)16-10-6-3-7-11-16/h2-14,23H,1H3
Standard InChI Key CMQAIYNFPGFLCC-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1C=O)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural Characteristics

Molecular Architecture

6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde (CAS: 155617-63-3) belongs to the indole family, featuring a benzene ring fused to a pyrrole ring. Key substituents include:

  • A methoxy group (-OCH₃) at position 6

  • Phenyl groups (C₆H₅) at positions 2 and 3

  • A formyl group (-CHO) at position 5

The molecular formula is C₂₂H₁₇NO₂, with a molecular weight of 327.38 g/mol . The SMILES notation (COC1=CC2=C(C=C1C=O)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4) and InChIKey (CMQAIYNFPGFLCC-UHFFFAOYSA-N) further define its connectivity and stereochemistry .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₂₂H₁₇NO₂
Molecular Weight327.38 g/mol
XLogP4.8
Topological Polar Surface Area42.1 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Crystallographic and Spectroscopic Insights

While crystallographic data remain unpublished, computational analyses predict a planar indole core with phenyl groups oriented orthogonally to minimize steric hindrance. The formyl group at position 5 introduces electronic asymmetry, influencing reactivity in nucleophilic additions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation of pre-functionalized indole intermediates. A common pathway involves:

  • Starting Material: 6-Methoxyindole

  • Acylation: Reaction with benzoyl chloride derivatives in the presence of a Lewis acid (e.g., AlCl₃) to introduce phenyl groups.

  • Formylation: Vilsmeier-Haack reaction using POCl₃ and DMF to install the aldehyde moiety at position 5 .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
AcylationBenzoyl chloride, AlCl₃, DCM, 0°C65-70%
FormylationPOCl₃, DMF, 80°C50-55%

Optimization Challenges

Low yields in formylation (50–55%) stem from competing side reactions, such as over-oxidation or polymerization of the aldehyde group. Recent efforts explore microwave-assisted synthesis to enhance selectivity .

Chemical and Physical Properties

Solubility and Stability

The compound is lipophilic (XLogP = 4.8) , rendering it soluble in organic solvents like DCM and THF but insoluble in water. Stability studies indicate decomposition above 200°C, though exact melting and boiling points remain uncharacterized .

Spectroscopic Fingerprints

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

  • NMR: ¹H NMR signals at δ 10.1 ppm (aldehyde proton) and δ 3.8 ppm (methoxy group) confirm substituent positions.

Reactivity and Chemical Behavior

Aldehyde-Driven Reactions

The formyl group participates in:

  • Nucleophilic Additions: With Grignard reagents or amines to form secondary alcohols or imines.

  • Condensations: Knoevenagel reactions with active methylene compounds.

Electrophilic Substitution

The indole core undergoes electrophilic substitution at position 4, though steric hindrance from phenyl groups moderates reactivity. Nitration and sulfonation require harsh conditions (e.g., HNO₃/H₂SO₄ at 50°C) .

Applications in Research and Industry

Materials Science

The conjugated π-system and aldehyde functionality make it a candidate for:

  • Organic Semiconductors: As a building block in donor-acceptor polymers.

  • Sensors: Fluorescence quenching via aldehyde-amine interactions.

Future Research Directions

  • Pharmacological Profiling: Screen for antimicrobial, anticancer, and anti-inflammatory activity.

  • Process Optimization: Develop catalytic methods to improve formylation yields.

  • Material Applications: Investigate optoelectronic properties in thin-film devices.

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